molecular formula C25H27N5O2S2 B2362743 N-cyclohexyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 847402-86-2

N-cyclohexyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2362743
CAS No.: 847402-86-2
M. Wt: 493.64
InChI Key: YRPBDCVWEXEWRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound often explored in advanced chemical research. This compound features a blend of heterocyclic structures and diverse functional groups, making it an interesting subject for scientific studies across various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step procedures:

  • Initial formation of the 1,2,4-triazole ring: through condensation reactions involving hydrazines and carboxylic acids or their derivatives.

  • Integration of the thiazole structure: , often involving cyclization reactions facilitated by thionyl chloride or related agents.

  • Linking of the o-tolyl group: to the 1,2,4-triazole, usually via nucleophilic substitution.

  • Formation of the acetamide group: , typically through an amidation reaction using acetic anhydride or analogous reagents.

  • Addition of the cyclohexyl group: through Friedel-Crafts acylation or related strategies.

Industrial Production Methods

While exact industrial methods are proprietary, they generally involve scaling up the laboratory synthesis steps with enhanced safety, yield optimization, and cost-efficiency. Use of continuous flow reactors, automated systems, and precise control of reaction conditions are common.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, especially at the sulfur atom in the thiazole ring.

  • Reduction: : Reduction reactions can occur at various functional groups, including the ketone in the benzothiazole.

  • Substitution: : Both nucleophilic and electrophilic substitutions can happen at various points on the molecule.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Substituents: : Halogens, nitro groups, using reagents like N-bromosuccinimide (NBS) or dinitrogen tetroxide.

Major Products

  • Oxidation: : Generates sulfoxides or sulfones.

  • Reduction: : Produces alcohols or amines.

  • Substitution: : Leads to various substituted derivatives with modified electronic properties.

Scientific Research Applications

N-cyclohexyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide finds applications in several fields:

  • Chemistry: : Used as a ligand in coordination chemistry and as a building block in synthetic organic chemistry.

  • Biology: : Studied for its potential as an enzyme inhibitor or a modulator of biological pathways.

  • Medicine: : Investigated for potential therapeutic effects, including antimicrobial, antifungal, or anticancer properties.

  • Industry: : Employed in the development of novel materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The compound's effects are largely determined by its ability to interact with specific molecular targets:

  • Enzyme Inhibition: : Functions by binding to active sites of enzymes, blocking substrate access.

  • Pathway Modulation: : Alters signaling pathways, particularly those involving thiol groups and redox reactions.

Comparison with Similar Compounds

N-cyclohexyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is unique due to its specific combination of functional groups. Similar compounds include:

  • 1,2,4-triazole derivatives: : Often have antifungal or antibacterial properties.

  • Benzothiazole derivatives: : Known for their biological activity.

  • Cyclohexyl compounds: : Commonly used in pharmaceuticals for their hydrophobic properties.

By juxtaposing these with our compound, we can appreciate the distinct activities and applications brought about by its unique structure.

Properties

IUPAC Name

N-cyclohexyl-2-[[4-(2-methylphenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O2S2/c1-17-9-5-6-12-19(17)30-22(15-29-20-13-7-8-14-21(20)34-25(29)32)27-28-24(30)33-16-23(31)26-18-10-3-2-4-11-18/h5-9,12-14,18H,2-4,10-11,15-16H2,1H3,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPBDCVWEXEWRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3CCCCC3)CN4C5=CC=CC=C5SC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.